8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
KF 17837S, also known as (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine, is a synthetic organic compound. It is primarily recognized as an adenosine A2A receptor antagonist. This compound has been studied for its potential therapeutic applications in various nervous system diseases and metabolic disorders .
Mechanism of Action
Target of Action
The primary target of KF 17837S is the Adenosine A2a receptor (A2aR) . This receptor plays a crucial role in the nervous system and metabolic diseases .
Mode of Action
KF 17837S acts as an antagonist to the Adenosine A2a receptor . This means it binds to the A2aR, blocking its normal function and preventing any downstream effects that would typically result from its activation.
Biochemical Pathways
The compound’s antagonistic action on the A2aR affects the extracellular 3’,5’-cAMP-adenosine pathway . This pathway involves the conversion of extracellular 3’,5’-cAMP to 5’-AMP and adenosine on the cell surface, which could generate adenosine in the biophase of glomerular mesangial cells (GMCs) receptors .
Result of Action
The antagonistic action of KF 17837S on the A2aR leads to the inhibition of cell growth . Specifically, it has been observed to inhibit all indices of cell growth in human GMCs, including cell proliferation, DNA synthesis, collagen synthesis, and mitogen-activated protein kinase activity .
Biochemical Analysis
It was initially developed by Kyowa Kirin Co., Ltd . The compound is an antagonist of the Adenosine A2a receptor (A2aR) .
Biochemical Properties
KF 17837S plays a role in biochemical reactions as an A2aR antagonist . The Adenosine A2a receptor is a protein that KF 17837S interacts with . The nature of this interaction involves the compound binding to the receptor and inhibiting its function .
Cellular Effects
The effects of KF 17837S on cells are related to its role as an A2aR antagonist . By inhibiting the A2aR, KF 17837S can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of KF 17837S involves its binding interactions with the A2aR . As an antagonist, it inhibits the function of this receptor, which can lead to changes in gene expression .
Metabolic Pathways
KF 17837S is involved in the adenosine signaling pathway through its interaction with the A2aR
Preparation Methods
The synthesis of KF 17837S involves multiple steps, starting with the preparation of the core xanthine structure. The synthetic route typically includes:
Formation of the xanthine core: This involves the reaction of appropriate purine derivatives with alkylating agents.
Substitution reactions: Introduction of the 3,4-dimethoxystyryl group and other substituents through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain KF 17837S in its pure form.
Chemical Reactions Analysis
KF 17837S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the xanthine core, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reference compound in studies involving adenosine receptors.
Biology: The compound is utilized in experiments to understand the role of adenosine A2A receptors in various biological processes.
Industry: The compound is used in the development of new therapeutic agents targeting adenosine receptors.
Comparison with Similar Compounds
KF 17837S is unique due to its high selectivity and potency as an adenosine A2A receptor antagonist. Similar compounds include:
CGS 21680: An adenosine A2A receptor agonist used for comparison in binding studies.
SCH 58261: Another adenosine A2A receptor antagonist with similar applications.
ZM 241385: A selective adenosine A2A receptor antagonist used in various research studies.
KF 17837S stands out due to its specific chemical structure and high affinity for the adenosine A2A receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)-7-methyl-1,3-dipropylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-6-10-23-18-16(19(25)24(11-7-2)20(23)26)22(3)17(21-18)13-8-9-14(27-4)15(12-13)28-5/h8-9,12H,6-7,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUNYKAEJIVAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165151 | |
Record name | KF 17837 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152881-18-0 | |
Record name | KF 17837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152881180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KF 17837 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.